2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
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Overview
Description
2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide is a heterocyclic compound with a unique structure that includes a pyrazine ring fused with a cyclopentane ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted phenylhydrazine with a diketone, followed by cyclization and oxidation steps to form the desired pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or ar
Properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-12(9-7-10)15-11(2)16(18)13-4-3-5-14(13)17(15)19/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAAKCPPRJKVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCC3)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367438 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-91-9 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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